molecular formula C7H4BrN3O B11792381 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B11792381
M. Wt: 226.03 g/mol
InChI Key: RDFHAMGWOLOILE-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Oxadiazole (B8745197) Heterocycles in Contemporary Chemical Research

The 1,2,4-oxadiazole ring is a privileged scaffold in modern drug discovery and development. nih.gov First synthesized in 1884, these heterocycles have demonstrated a broad spectrum of biological activities, making them attractive for medicinal chemists. nih.govchim.it Their unique structural and electronic properties contribute to their utility as pharmacophores, which are the essential molecular features responsible for a drug's pharmacological activity. chim.itnih.gov

One of the key attributes of the 1,2,4-oxadiazole ring is its role as a bioisostere for amide and ester groups. chim.itnih.govresearchgate.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net The 1,2,4-oxadiazole ring can mimic the hydrogen bonding capabilities of esters and amides while offering enhanced metabolic stability due to its resistance to hydrolysis by esterases. nih.govnih.gov This has led to its incorporation into numerous compounds to improve their drug-like properties. nih.govnih.gov

Derivatives of 1,2,4-oxadiazole have been investigated for a wide array of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, antiviral, and central nervous system agents. nih.govresearchgate.net Their diverse biological effects underscore the scaffold's potential for targeting multiple disease pathways. nih.gov Research has shown that structural modifications to the oxadiazole ring can significantly influence its pharmacokinetic and pharmacodynamic profiles, allowing for the design of selective and potent drug candidates. nih.gov

Beyond medicinal chemistry, 1,2,4-oxadiazole derivatives have found applications in materials science, for example, in the development of energetic materials and liquid crystals. nih.govrsc.org

Overview of the 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole Scaffold

The specific compound, 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, features a 1,2,4-oxadiazole core substituted with a bromine atom at the 3-position and a pyridin-4-yl group at the 5-position. The presence of the bromine atom, a halogen, can significantly influence the compound's physicochemical properties, such as its reactivity and lipophilicity. The pyridine (B92270) ring, a basic heterocyclic aromatic compound, can participate in various non-covalent interactions and may impact the molecule's solubility and ability to interact with biological targets.

The synthesis of such disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative or a 1,3-dipolar cycloaddition between a nitrile and a nitrile oxide. nih.govchim.it The specific synthetic route to 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole would likely involve a reaction between pyridine-4-carboxamidoxime and a bromo-containing electrophile or a related strategy.

Below are some of the key chemical and physical properties of a closely related isomer, 3-Bromo-5-(pyridin-3-yl)-1,2,4-oxadiazole, which can provide insights into the general characteristics of this class of compounds.

PropertyValueSource
Molecular FormulaC7H4BrN3O nih.gov
Molecular Weight226.03 g/mol nih.gov
XLogP3-AA1.8 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count1 nih.gov
Exact Mass224.95377 Da nih.gov
Monoisotopic Mass224.95377 Da nih.gov
Topological Polar Surface Area51.8 Ų nih.gov
Heavy Atom Count12 nih.gov

Scope and Research Objectives in Oxadiazole Chemistry

The field of oxadiazole chemistry is driven by several key research objectives. A primary goal is the continued exploration and development of novel synthetic methodologies to access diverse and complex 1,2,4-oxadiazole derivatives efficiently. nih.govnih.gov This includes the use of modern techniques like microwave-assisted synthesis and transition-metal catalysis to improve reaction yields and scalability. nih.gov

A significant area of focus remains the design and synthesis of new 1,2,4-oxadiazole-containing compounds with potent and selective biological activities. nih.gov Researchers are actively investigating their potential as anticancer, antibacterial, antifungal, and antiviral agents. nih.govd-nb.info For instance, some studies have focused on developing 1,2,4-oxadiazole derivatives as selective inhibitors of enzymes like monoamine oxidase B (MAO-B), which is a target for neuroprotective therapies. nih.govbohrium.com

Furthermore, there is a strong interest in understanding the structure-activity relationships (SAR) of 1,2,4-oxadiazole derivatives. nih.gov By systematically modifying the substituents on the oxadiazole ring, chemists can elucidate how different functional groups influence biological activity and pharmacokinetic properties. nih.gov Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are increasingly being used to guide the design of more effective lead compounds. nih.gov

Properties

Molecular Formula

C7H4BrN3O

Molecular Weight

226.03 g/mol

IUPAC Name

3-bromo-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H4BrN3O/c8-7-10-6(12-11-7)5-1-3-9-4-2-5/h1-4H

InChI Key

RDFHAMGWOLOILE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC(=NO2)Br

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Bromo 5 Pyridin 4 Yl 1,2,4 Oxadiazole and Its Analogues

Classical and Conventional Synthetic Approaches to 1,2,4-Oxadiazoles

The traditional methods for synthesizing 1,2,4-oxadiazoles have laid the groundwork for the development of more advanced procedures. These classical routes are characterized by their reliability and have been extensively reviewed. researchgate.net

Amidoxime-Based Heterocyclization Reactions

The most prevalent and versatile method for the synthesis of 1,2,4-oxadiazoles involves the heterocyclization of amidoximes with various acylating agents. mdpi.comresearchgate.netnih.gov This approach, often referred to as a [4+1] cycloaddition, utilizes the four atoms of the amidoxime (B1450833) and one atom from the acylating agent to construct the oxadiazole ring. chim.it

The general mechanism proceeds through the initial O-acylation of an amidoxime by an activated carboxylic acid derivative, such as an acyl chloride or anhydride, to form an O-acylamidoxime intermediate. researchgate.netmdpi.com This intermediate then undergoes cyclodehydration to yield the final 3,5-disubstituted 1,2,4-oxadiazole (B8745197). researchgate.net The reaction can be facilitated by heating or the use of a base. researchgate.net While effective, this two-step process sometimes requires the isolation of the O-acylamidoxime intermediate. mdpi.comnih.gov

A variety of coupling reagents can be used to activate the carboxylic acid for the initial acylation step, including well-known reagents like EDC, DCC, CDI, and TBTU. nih.gov The choice of solvent and base can also influence the reaction's efficiency. For instance, pyridine (B92270) is often used as both a solvent and a base. researchgate.net

1,3-Dipolar Cycloaddition Reactions

An alternative classical approach to the 1,2,4-oxadiazole ring system is through a 1,3-dipolar cycloaddition reaction. mdpi.comresearchgate.netnih.gov This [3+2] cycloaddition involves the reaction of a nitrile oxide with a nitrile. chim.it

However, this method has some limitations. The reactivity of the nitrile's triple bond can be low, and there is a possibility of the nitrile oxide dimerizing to form byproducts like 1,2,5-oxadiazole-2-oxides. mdpi.com Despite these challenges, the use of catalysts, such as platinum(IV), can facilitate the reaction under milder conditions. mdpi.com A notable application of this method involves the iron(III) nitrate-mediated synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, where the nitrile oxide is generated in situ. organic-chemistry.org

Advanced and Modern Synthetic Techniques for 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole Formation

In recent years, significant efforts have been directed towards developing more efficient, environmentally friendly, and versatile methods for the synthesis of 1,2,4-oxadiazoles. These modern techniques often offer advantages such as shorter reaction times, higher yields, and simpler purification procedures.

One-Pot Synthetic Procedures

One-pot syntheses have emerged as a highly efficient strategy for the construction of 1,2,4-oxadiazoles, as they eliminate the need for isolating intermediates, thereby saving time and resources. mdpi.comrsc.orgnih.gov Several one-pot methods have been developed, often building upon the classical amidoxime-based approach.

For instance, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized in a one-pot reaction from amidoximes and carboxylic acids using a superbase medium like NaOH/DMSO at room temperature. nih.gov Another effective one-pot procedure involves the use of the Vilsmeier reagent to activate the carboxylic acid, leading to good to excellent yields of the desired oxadiazole. mdpi.com Additionally, a two-component reaction of gem-dibromomethylarenes with amidoximes provides an efficient one-pot route to 3,5-diarylsubstituted-1,2,4-oxadiazoles. mdpi.com The use of microwave irradiation can further accelerate these one-pot reactions. clockss.org

ReactantsReagents/ConditionsProductYieldReference
Amidoximes, Carboxylic AcidsNaOH/DMSO, Room Temperature3,5-disubstituted-1,2,4-oxadiazoles11-90% nih.gov
Amidoximes, Carboxylic AcidsVilsmeier Reagent3,5-disubstituted-1,2,4-oxadiazoles61-93% mdpi.com
gem-dibromomethylarenes, Amidoximes3,5-diarylsubstituted-1,2,4-oxadiazoles~90% mdpi.com
Amidoximes, Acyl ChloridesMagnesia, Microwave, Solvent-free1,2,4-oxadiazole derivativesHigh clockss.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions, and the synthesis of 1,2,4-oxadiazoles is no exception. rsc.orgresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.org

This technique has been successfully applied to the classical amidoxime-based heterocyclization. nih.gov For example, the reaction of carboxylic acids and amidoximes in the presence of coupling reagents like HBTU and DIEA under microwave heating can lead to the rapid formation of 1,2,4-oxadiazoles in high yields. acs.org Similarly, a one-pot microwave-assisted synthesis of variously di-substituted 1,2,4-oxadiazoles has been reported, offering a fast and efficient route to these compounds. rsc.org The use of polymer-supported reagents in conjunction with microwave heating further enhances the efficiency and simplifies purification. acs.org

ReactantsReagents/ConditionsReaction TimeYieldReference
Carboxylic Acids, AmidoximesHBTU, DIEA, Microwave (150 °C)15 minHigh acs.org
Carboxylic Acids, AmidoximesPS-Carbodiimide/HOBt, Microwave (85 °C)24 h (conv.) vs. shorter (MW)70% (conv.) acs.org
Nitriles, Hydroxylamine, Meldrum's acidsMicrowave, Solvent-freeNot specifiedGood to excellent organic-chemistry.org

Green Chemistry Approaches in Oxadiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.govnih.gov These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient methods. nih.gov

In the context of 1,2,4-oxadiazole synthesis, green methods often overlap with the advanced techniques discussed above. For example, microwave-assisted synthesis is considered a green technique due to its energy efficiency. nih.gov Solvent-free reactions, often facilitated by grinding or microwave irradiation, are another key aspect of green chemistry. clockss.orgnih.gov The use of water as a solvent in microwave-assisted transformations is also a notable green approach. researchgate.net Furthermore, the development of one-pot procedures contributes to the greenness of a synthesis by reducing the number of steps and the amount of waste generated. nih.gov

Catalytic Methodologies in 1,2,4-Oxadiazole Synthesis

The construction of the 1,2,4-oxadiazole ring is most commonly achieved through the cyclization of O-acylamidoxime intermediates or via 1,3-dipolar cycloaddition reactions. chim.itresearchgate.net The efficiency and selectivity of these transformations can be significantly enhanced through the use of various catalytic systems. These catalysts often provide milder reaction conditions, shorter reaction times, and improved yields.

Several catalytic approaches have been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an effective and mild catalytic system for the reaction between amidoximes and organic nitriles. organic-chemistry.org Another notable method involves the use of iron(III) nitrate, which mediates a selective synthesis from alkynes and nitriles. This process is believed to proceed through the formation of an α-nitroketone, which then dehydrates to a nitrile oxide, undergoing a subsequent 1,3-dipolar cycloaddition with a nitrile to form the 1,2,4-oxadiazole ring. organic-chemistry.org

For the crucial cyclization step of O-acylated amidoximes, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been employed as a catalyst to induce ring closure under gentle, room-temperature conditions. nih.gov Furthermore, advancements in synthetic protocols have incorporated non-traditional energy sources and supports. One such strategy involves a microwave-assisted, solvent-free synthesis on a silica-supported system, utilizing potassium carbonate as a base to facilitate the reaction between benzamidoximes and acyl chlorides. nih.gov

While some catalytic systems are developed for other oxadiazole isomers, they highlight the broad toolkit available to chemists. For instance, Benzyltriethylammonium chloride (BTEAC) has been used in the ultrasonic-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.com

The following table summarizes key catalytic methodologies applicable to 1,2,4-oxadiazole synthesis.

Catalyst/MediatorReactantsReaction TypeReference
PTSA-ZnCl₂Amidoximes + Organic NitrilesDehydrative Cyclization organic-chemistry.org
Iron(III) nitrateAlkynes + Nitriles1,3-Dipolar Cycloaddition organic-chemistry.org
Tetrabutylammonium fluoride (TBAF)O-acylated amidoximesIntramolecular Cyclization nih.gov
Potassium Carbonate (K₂CO₃)Amidoximes + Acyl ChloridesAcylation and Cyclization (Microwave, Silica-supported) nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of Substituted Oxadiazoles

The synthesis of asymmetrically substituted 1,2,4-oxadiazoles, such as 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, necessitates precise control over the placement of substituents on the heterocyclic ring, a concept known as regioselectivity. The two primary synthetic routes to the 1,2,4-oxadiazole core offer distinct and predictable regiochemical outcomes. chim.itresearchgate.net

The most prevalent route, often termed the [4+1] approach, involves the acylation of an amidoxime followed by cyclodehydration. chim.it In this pathway, the substituent from the amidoxime (R¹) becomes the C3-substituent of the final oxadiazole, while the substituent from the acylating agent (R²) occupies the C5 position. The alternative strategy is the [3+2] 1,3-dipolar cycloaddition between a nitrile oxide and a nitrile. chim.it Here, the substituent from the nitrile oxide precursor (R¹) is incorporated at the C3 position, and the nitrile's substituent (R²) is found at the C5 position.

Therefore, the synthesis of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole can be strategically planned to ensure the correct isomer is formed.

Desired ProductRegioselective PathwayRequired Starting MaterialsReference
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazoleAmidoxime Route ([4+1])Bromoamidoxime + Pyridine-4-carboxylic acid derivative (e.g., acyl chloride) chim.itresearchgate.net
3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole1,3-Dipolar Cycloaddition ([3+2])Dibromoformaldoxime (precursor to bromonitrile oxide) + Pyridine-4-carbonitrile chim.itchemicalbook.com

Stereoselectivity becomes paramount when chiral centers are present in the substituents. Research on monoterpene-based 1,2,4-oxadiazoles demonstrates excellent stereocontrol. nih.gov Starting from chiral carboxylic acids, the resulting α,β-unsaturated 1,2,4-oxadiazoles can undergo highly stereospecific dihydroxylation using an Osmium tetroxide/N-methylmorpholine N-oxide (OsO₄/NMO) system, yielding α,β-dihydroxy 1,2,4-oxadiazoles as single diastereoisomers. nih.gov This illustrates that once the oxadiazole core is formed, subsequent modifications on the side chains can be performed with high stereochemical fidelity.

Synthetic Pathways Utilizing the Bromo Substituent as a Functionalization Handle

The bromine atom at the C3 position of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole is not merely a static feature; it is a versatile functional handle for post-synthetic modification. This bromo substituent is primed for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the diversification of the core structure and the synthesis of a broad library of analogues from a common intermediate. acs.orgmdpi.com

Though specific examples detailing the functionalization of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole are not extensively documented in the literature, the utility of aryl and heteroaryl bromides in cross-coupling is a cornerstone of modern organic synthesis. Bromo-substituted oxazoles and other heterocycles are frequently cited as valuable intermediates for this purpose. mdpi.com The bromo-group on such scaffolds can readily participate in reactions that form new carbon-carbon or carbon-heteroatom bonds.

For example, the synthesis of 1,3,4-oxadiazoles bearing bromo-substituted aryl groups has been reported with the explicit understanding that the halide provides a handle for further functionalization. acs.org Similarly, the synthesis of 2,5-bis(bromoalkyl)-1,3,4-oxadiazoles demonstrates the utility of a bromo-handle, where the bromine is subsequently displaced via nucleophilic substitution to build more complex molecules. nih.gov

The following table outlines potential synthetic transformations that could leverage the bromo substituent on the 1,2,4-oxadiazole ring.

Reaction NameCoupling PartnerBond FormedPotential Outcome
Suzuki-Miyaura Coupling (Hetero)aryl boronic acid/esterC-C (sp²-sp²)Aryl/heteroaryl group at C3
Heck Coupling AlkeneC-C (sp²-sp²)Alkenyl group at C3
Sonogashira Coupling Terminal AlkyneC-C (sp²-sp)Alkynyl group at C3
Buchwald-Hartwig Amination AmineC-NAmino group at C3
Cyanation Cyanide source (e.g., Zn(CN)₂)C-CNCyano group at C3

These pathways enable the strategic introduction of a wide array of chemical moieties at the C3 position, transforming the initial brominated compound into a diverse set of new chemical entities.

Reaction Mechanisms and Chemical Transformations of 3 Bromo 5 Pyridin 4 Yl 1,2,4 Oxadiazole

Mechanistic Insights into 1,2,4-Oxadiazole (B8745197) Ring Formation

The synthesis of the 1,2,4-oxadiazole ring is a cornerstone of heterocyclic chemistry, with several established methods for its construction. For a disubstituted derivative like 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, the two primary synthetic pathways are the cycloaddition of nitrile oxides and the cyclization of O-acylamidoximes. researchgate.netnih.gov

The most widely applied method is the acylation and subsequent cyclodehydration of an amidoxime (B1450833), which can be considered a [4+1] approach where four atoms come from the amidoxime and one from the acylating agent. chim.it To form 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole via this route, one could react pyridine-4-carboxamidoxime with a bromo-substituted acylating agent or, alternatively, react a bromo-substituted amidoxime with a pyridine-4-carboxylic acid derivative. The reaction proceeds through an O-acylamidoxime intermediate, which then undergoes thermal or catalyzed cyclization to yield the 1,2,4-oxadiazole ring. chim.itnih.gov

Another common strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, a [3+2] cycloaddition reaction. researchgate.netchim.itorganic-chemistry.org In this case, either pyridine-4-carbonitrile would react with a bromo-substituted nitrile oxide, or a bromo-substituted nitrile would react with pyridine-4-carbonitrile oxide. This method allows for the direct formation of the heterocyclic core.

Table 1: Comparison of Primary Synthetic Routes for the 1,2,4-Oxadiazole Ring

Synthetic RouteDescriptionKey IntermediatesAdvantagesLimitations
Amidoxime Cyclization ([4+1])Acylation of an amidoxime with a carboxylic acid derivative (e.g., acyl chloride), followed by cyclodehydration. nih.govchim.itO-acylamidoxime chim.itHigh availability of precursors, procedural simplicity. researchgate.netMay require harsh conditions for cyclization; potential for side product formation. nih.gov
1,3-Dipolar Cycloaddition ([3+2])Reaction between a nitrile and a nitrile oxide, the latter often generated in situ. researchgate.netorganic-chemistry.orgNitrile oxideDirect formation of the ring system.Nitrile oxides can be unstable; regioselectivity can be a concern.

Reactivity of the Bromo Substituent in 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

The bromine atom at the C3 position of the 1,2,4-oxadiazole ring is a key functional handle for further molecular elaboration. The electrophilic character of the carbon atoms in the oxadiazole ring, coupled with the nature of bromine as a good leaving group, facilitates several types of transformations. chim.it

The C3 position of the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack. The bromo substituent can be displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) type reactions. This reactivity is analogous to that observed in other halogenated 1,2,4-oxadiazoles. chim.it The reaction mechanism involves the addition of a nucleophile to the electrophilic carbon atom, forming a transient intermediate, followed by the elimination of the bromide ion to restore the aromatic system. A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position. For instance, reaction with a secondary amine like morpholine would be expected to yield the corresponding 3-amino-substituted product. researchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on the oxadiazole ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-oxadiazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used to introduce new aryl, heteroaryl, or alkyl groups at the C3 position. Catalytic systems often involve a palladium source like Pd(OAc)₂ and a phosphine ligand such as XPhos. nih.gov

Stille Coupling: The Stille reaction couples the bromo-oxadiazole with an organostannane reagent. This reaction is also mediated by a palladium catalyst and is known for its tolerance of a wide variety of functional groups. nih.gov

These cross-coupling reactions significantly expand the synthetic utility of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, allowing for the creation of complex molecular architectures.

Table 2: Representative Cross-Coupling Reactions for Functionalization

Reaction TypeCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAryl/Heteroaryl Boronic Acid (R-B(OH)₂)Pd(OAc)₂ / XPhos + Base (e.g., K₂CO₃) nih.gov3-Aryl/Heteroaryl-5-(pyridin-4-yl)-1,2,4-oxadiazole
StilleOrganostannane (R-Sn(Alkyl)₃)Pd(PPh₃)₄ nih.gov3-Substituted-5-(pyridin-4-yl)-1,2,4-oxadiazole
HeckAlkenePd(OAc)₂ / Phosphine Ligand3-Alkenyl-5-(pyridin-4-yl)-1,2,4-oxadiazole
Buchwald-HartwigAmine (R₂NH)Pd Catalyst / Ligand + Base3-(Amino)-5-(pyridin-4-yl)-1,2,4-oxadiazole

Transformations Involving the Pyridyl Moiety

The pyridyl group at the C5 position offers additional sites for chemical modification, primarily centered on the basic nitrogen atom.

N-Alkylation/Quaternization: The lone pair of electrons on the pyridine (B92270) nitrogen atom makes it nucleophilic and basic. It can readily react with alkylating agents, such as alkyl halides, to form quaternary pyridinium salts. researchgate.net This transformation alters the electronic properties of the molecule, making the pyridinium ring more electron-deficient.

N-Oxidation: The pyridine nitrogen can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine-N-oxide. This modification increases the electron density of the pyridine ring at the ortho and para positions, potentially altering its reactivity in subsequent reactions. nih.gov

Coordination Chemistry: The nitrogen atom of the pyridyl moiety can act as a ligand, coordinating to various metal centers. This property is fundamental in the field of coordination chemistry and can be used to construct metal-organic frameworks or novel catalytic systems. The interaction between the pyridyl and oxadiazole rings can also lead to specific solid-state packing through π-π stacking interactions. nih.govresearchgate.net

Stability and Degradation Pathways of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is characterized by a relatively low level of aromaticity and a weak O-N bond, which makes it susceptible to various degradation and rearrangement reactions. researchgate.netchim.it This inherent reactivity is a double-edged sword, providing pathways for novel transformations while also representing a potential stability issue.

The stability of the ring is significantly influenced by pH. Studies on related 1,2,4-oxadiazole derivatives have shown that the ring can undergo hydrolytic cleavage under both acidic and basic conditions. nih.gov

Acid-Catalyzed Degradation: At low pH, the N4 atom of the oxadiazole ring can be protonated. This activation facilitates a nucleophilic attack (e.g., by water) on an adjacent carbon atom, leading to ring opening and the formation of products such as an aryl nitrile. nih.gov

Base-Catalyzed Degradation: Under basic conditions, nucleophilic attack occurs at a ring carbon, generating an anionic intermediate. Subsequent protonation, often by water, results in the cleavage of the ring. nih.gov In the absence of a proton source, the ring may remain stable. nih.gov

Beyond hydrolysis, the 1,2,4-oxadiazole core can undergo rearrangements.

Thermal Rearrangement: The Boulton-Katritzky rearrangement is a well-documented thermal process for 1,2,4-oxadiazoles, involving an internal nucleophilic substitution that leads to the formation of a new heterocyclic system. chim.it

Photochemical Rearrangement: Upon UV irradiation, the weak O-N bond can cleave, generating reactive intermediates that can rearrange into other isomers, such as 1,3,4-oxadiazoles, or other heterocyclic structures. chim.it

Quantum mechanical studies have suggested that the 1,2,4-oxadiazole isomer is less stable than its 1,3,4-oxadiazole (B1194373) counterpart, which is consistent with its tendency to undergo rearrangements. scirp.org

Table 3: Stability and Degradation Pathways of the 1,2,4-Oxadiazole Ring

ConditionMechanismPotential Products
Acidic (Low pH)Protonation of N4 followed by nucleophilic attack and ring opening. nih.govNitriles, Amides
Basic (High pH)Nucleophilic attack on a ring carbon followed by protonation and ring opening. nih.govNitriles, Carboxylates
ThermalBoulton-Katritzky Rearrangement (internal nucleophilic substitution). chim.itOther heterocycles (e.g., 1,2,3-triazoles)
Photochemical (UV)Cleavage of the O-N bond, leading to reactive intermediates. chim.itIsomeric oxadiazoles (e.g., 1,3,4-oxadiazole), other rearranged products

Structural Elucidation and Spectroscopic Characterization of 3 Bromo 5 Pyridin 4 Yl 1,2,4 Oxadiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be characterized by signals corresponding to the protons of the pyridine (B92270) ring. The 4-substituted pyridine moiety typically gives rise to two sets of signals in the aromatic region. The protons at positions 2 and 6 (α to the nitrogen) are generally observed as a doublet, as are the protons at positions 3 and 5 (β to the nitrogen). Due to the electron-withdrawing nature of the oxadiazole ring, these protons are expected to be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The spectrum would be expected to show distinct signals for the two carbons of the oxadiazole ring and the five carbons of the pyridine ring. The carbons of the oxadiazole ring (C3 and C5) are highly deshielded due to the presence of electronegative oxygen and nitrogen atoms, and their chemical shifts are typically found in the range of 160-180 ppm. nih.gov The carbon atom attached to the bromine (C3) would be influenced by the halogen's electronegativity. The pyridine carbons would also exhibit characteristic shifts, with the carbon at position 4 (attached to the oxadiazole ring) and the carbons at positions 2 and 6 being the most deshielded.

A comparative analysis of reported ¹³C NMR chemical shifts for substituted pyridines indicates that the C4 carbon's chemical shift is sensitive to the nature of the substituent. chemrxiv.orgtestbook.com For 3,5-disubstituted 1,2,4-oxadiazoles, the carbons of the oxadiazole ring have been reported to resonate at approximately 176 ppm and 167 ppm. nih.gov

Predicted NMR Data for 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Nucleus Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HH-2', H-6' (Pyridine)8.8 - 9.0Doublet~ 6.0
¹HH-3', H-5' (Pyridine)7.9 - 8.1Doublet~ 6.0
¹³CC3 (Oxadiazole)~168Singlet-
¹³CC5 (Oxadiazole)~175Singlet-
¹³CC2', C6' (Pyridine)~151Singlet-
¹³CC3', C5' (Pyridine)~122Singlet-
¹³CC4' (Pyridine)~140Singlet-

This table presents predicted data based on analogous compounds and established chemical shift trends.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₄BrN₃O.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units.

Electron impact (EI) ionization would likely lead to fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for related heterocyclic compounds include cleavage of the bonds within the oxadiazole ring and the loss of small, stable molecules or radicals. For pyridine-containing compounds, fragmentation often involves the pyridine ring itself. nist.govnih.gov The fragmentation of brominated heterocycles typically involves the loss of the bromine atom or a hydrogen bromide molecule.

Predicted Mass Spectrometry Data for 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Ion m/z (relative to ⁷⁹Br) Possible Identity
[M]⁺225Molecular ion
[M+2]⁺227Molecular ion with ⁸¹Br
[M-Br]⁺146Loss of Bromine radical
[C₅H₄N-CN]⁺78Pyridine fragment
[C₄H₄N]⁺104Pyridyl cation

This table presents predicted data based on the molecular structure and known fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

Aromatic C-H stretching: Aromatic rings typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. orgchemboulder.comopenstax.org

C=N stretching: The carbon-nitrogen double bonds within the oxadiazole and pyridine rings will give rise to stretching vibrations in the 1650-1550 cm⁻¹ region.

C-O-C stretching: The ether-like C-O-C linkage within the 1,2,4-oxadiazole (B8745197) ring is expected to show a strong absorption band in the 1250-1000 cm⁻¹ range.

C-Br stretching: The carbon-bromine bond will exhibit a characteristic absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

For 1,3,4-oxadiazole (B1194373) derivatives, characteristic IR bands have been reported for C=N stretching (around 1616 cm⁻¹) and C-O stretching (around 1230 cm⁻¹). ijcce.ac.ir The IR spectra of aromatic bromine compounds show characteristic absorptions for the C-Br bond. researchgate.net

Predicted Infrared (IR) Absorption Bands for 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3100 - 3000Medium to Weak
C=N stretch (Oxadiazole & Pyridine)1650 - 1550Medium to Strong
Aromatic C=C stretch1600 - 1450Medium
C-O-C stretch (Oxadiazole)1250 - 1000Strong
C-Br stretch600 - 500Medium to Strong

This table presents predicted data based on characteristic IR frequencies for the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for the specific title compound is not publicly available, studies on analogous compounds, such as 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione and 2-(pyridin-4-yl)-5-(undecylthio)-1,3,4-oxadiazole, offer valuable insights into the likely structural features. researchgate.netresearchgate.net In these structures, the oxadiazole and pyridine rings are typically found to be nearly coplanar.

Intermolecular interactions play a crucial role in the crystal packing. For pyridine-containing compounds, hydrogen bonding and π-π stacking interactions are common. nih.gov In the case of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, potential intermolecular interactions could include:

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with the nitrogen atoms of the pyridine or oxadiazole rings of neighboring molecules.

C-H···N and C-H···O interactions: Weak hydrogen bonds involving the pyridine C-H donors and the nitrogen or oxygen atoms of adjacent molecules are also likely to be present.

A study on 2-amino- and 2,3-diamino-5-halogenopyridines highlighted the importance of N–H···N hydrogen bonds and stacking interactions in their crystal structures. mdpi.com

Typical Bond Lengths and Angles in Oxadiazole and Pyridine Rings

Parameter Typical Value
C-N (Oxadiazole)~1.30 - 1.38 Å
C-O (Oxadiazole)~1.35 - 1.40 Å
N-O (Oxadiazole)~1.40 - 1.45 Å
C-C (Pyridine)~1.38 - 1.40 Å
C-N (Pyridine)~1.33 - 1.35 Å
C-N-C Angle (Pyridine)~117°
C-O-C Angle (Oxadiazole)~105°

This table presents typical data from X-ray crystallographic studies of related heterocyclic compounds.

High-Resolution Spectroscopic Techniques in Oxadiazole Research

Modern drug discovery and materials science increasingly rely on high-resolution spectroscopic techniques to provide unambiguous structural and dynamic information. nih.govmdpi.comresearchgate.net For complex heterocyclic systems like oxadiazoles, these advanced methods are crucial for resolving subtle structural details and understanding their chemical behavior.

High-Resolution NMR Spectroscopy: Advanced NMR techniques, such as two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC), are instrumental in assigning all proton and carbon signals unequivocally, especially for complex molecules with overlapping signals in their 1D spectra. ipb.pt These methods reveal correlations between different nuclei, allowing for the complete mapping of the molecular framework. For paramagnetic oxadiazole complexes, specialized NMR techniques are employed to interpret the significantly shifted and broadened signals. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) coupled with techniques like tandem mass spectrometry (MS/MS) provides not only exact mass measurements for elemental composition determination but also detailed fragmentation pathways that are critical for isomer differentiation. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the analysis of a wide range of oxadiazole derivatives, including salts and larger supramolecular assemblies.

The integration of these high-resolution spectroscopic methods provides a comprehensive and detailed understanding of the structure and properties of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole and its analogues, which is fundamental for their potential applications in various scientific fields.

Theoretical and Computational Investigations of 3 Bromo 5 Pyridin 4 Yl 1,2,4 Oxadiazole

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. epstem.net For 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to determine its optimized molecular structure, vibrational frequencies, and electronic characteristics. epstem.net

Frontier Molecular Orbitals (HOMO-LUMO Analysis) and Electron Distribution

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. wikipedia.orglibretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. libretexts.orgmdpi.com

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue. These maps provide insights into the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Reactivity Descriptors (Electrophilicity, Hardness, Softness, Chemical Potential)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud polarization.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters are calculated using the following equations, where I is the ionization potential and A is the electron affinity, which can be approximated by the negative of the HOMO and LUMO energies, respectively:

I ≈ -EHOMO

A ≈ -ELUMO

χ = (I + A) / 2

μ = -χ

η = (I - A) / 2

S = 1 / (2η)

ω = μ² / (2η)

These descriptors are instrumental in predicting the reactivity and stability of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole.

Quantitative Structure-Activity Relationship (QSAR) Studies for Oxadiazole Analogues

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For oxadiazole analogues, 3D-QSAR models are developed to understand the structural requirements for a specific biological effect, such as antibacterial or anti-inflammatory activity. nih.govnih.gov These studies provide insights into how modifications to the oxadiazole scaffold can enhance their therapeutic potential. nih.gov For example, 3D-QSAR investigations on 1,2,4-oxadiazole (B8745197) derivatives have been used to design potent inhibitors of bacterial enzymes like Sortase A. nih.gov

Molecular Docking and Simulation Studies of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rdd.edu.iqumsha.ac.ir This method is widely used to study the interaction of small molecules like 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole with biological targets such as proteins or enzymes. rdd.edu.iqresearchgate.net Docking studies can reveal the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For instance, docking studies of 1,2,4-oxadiazole derivatives have been performed to understand their binding modes within the active sites of enzymes like cyclooxygenase and to identify key residues involved in the interaction. nih.govnih.gov

Computational Design and Prediction of Novel Oxadiazole Derivatives

The advancement of computational chemistry has revolutionized the field of drug discovery, providing powerful tools for the rational design and prediction of the properties of novel therapeutic agents. In the context of 1,2,4-oxadiazole derivatives, computational approaches are instrumental in identifying promising lead compounds, optimizing their structures for enhanced activity and favorable pharmacokinetic profiles, and elucidating their mechanisms of action at a molecular level. These in silico methods significantly reduce the time and cost associated with traditional drug development by prioritizing the synthesis of molecules with the highest potential for success.

One of the primary applications of computational design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various software platforms, such as SwissADME and DataWarrior, are utilized to calculate key molecular descriptors that influence a compound's pharmacokinetic behavior. mdpi.comnih.gov These descriptors often include molecular weight, lipophilicity (LogP), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). mdpi.com By evaluating these parameters against established guidelines, such as Lipinski's Rule of Five, researchers can assess the potential oral bioavailability of newly designed derivatives. For instance, a study on a series of 1,2,4-oxadiazole derivatives (Ox1–Ox7) used SwissADME to predict that the compounds would have high oral absorption and good bioavailability. mdpi.com

The following table showcases a selection of computationally predicted ADMET properties for a series of 1,2,4-oxadiazole derivatives, demonstrating the application of in silico tools in early-stage drug discovery.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond AcceptorsHydrogen Bond DonorsTPSA (Ų)
Ox1 <500<5<10<5<140
Ox2 <500<5<10<5<140
Ox3 <500<5<10<5<140
Ox4 257.33<5<10<5<140
Ox6 326.35<5<10<5<140
Ox7 326.35<5<10<5<140
Data sourced from a study on novel 1,2,4-oxadiazole derivatives, highlighting their compliance with parameters for good oral bioavailability. mdpi.com

Furthermore, computational methods are extensively used to predict the biological activity of novel oxadiazole derivatives. Molecular docking simulations are a key technique for predicting the binding affinity and orientation of a ligand within the active site of a biological target, such as an enzyme or receptor. nih.gov This allows for the rational design of derivatives with improved potency. For example, in the development of anticancer agents, molecular docking can be used to predict how well a novel oxadiazole derivative will bind to a target like the epidermal growth factor receptor (EGFR). nih.govrsc.org

Molecular dynamics simulations can further refine these predictions by providing insights into the dynamic behavior of the ligand-target complex over time. mdpi.com These simulations can help to assess the stability of the binding interactions and provide a more accurate estimation of the binding free energy.

The table below presents the results of a molecular docking study on a series of synthesized 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives, indicating their potential as anticancer agents.

CompoundDocking Score (kcal/mol)Number of Hydrogen BondsInteracting Residues
7a -8.23Arg109, Gln110, Ser114
7b -8.54Arg109, Gln110, Ser114, Tyr115
7c -7.92Gln110, Ser114
7d -8.83Arg109, Gln110, Tyr115
7i -9.14Arg109, Gln110, Ser114, Tyr115
This data illustrates the predicted binding energies and key interactions of novel oxadiazole derivatives within a target protein's active site. nih.gov

In addition to predicting efficacy, computational tools like ProTox-II are employed to forecast the toxicity of novel compounds. connectjournals.com These platforms can predict various toxicity endpoints, including organ toxicity and LD50 values, helping to identify and deprioritize potentially harmful molecules early in the design process.

Through the iterative process of computational design, prediction, and subsequent synthesis and experimental validation, researchers can efficiently explore the vast chemical space of oxadiazole derivatives to identify novel compounds with desired therapeutic properties.

Structure Activity Relationship Sar Studies of 3 Bromo 5 Pyridin 4 Yl 1,2,4 Oxadiazole Derivatives

Impact of Substituent Variation on Molecular Interactions and Recognition

The biological activity of 1,2,4-oxadiazole (B8745197) derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic core and its appended rings. These modifications can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its ability to interact with biological targets through various non-covalent interactions such as hydrogen bonding, and π-π stacking. nih.gov

Molecular docking studies on various 1,2,4-oxadiazole derivatives have provided insights into their binding modes. For instance, in a series of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives, the nitrogen atoms of the oxadiazole ring were found to form hydrogen bonds with key amino acid residues, such as Met 769, in the active site of the EGFR tyrosine kinase domain. nih.gov The orientation of the amide group in these analogs was also crucial for establishing hydrogen bond interactions. nih.gov

Furthermore, the substitution pattern on the phenyl ring attached to the 1,2,4-oxadiazole can significantly impact activity. In a study of 1,2,4-oxadiazole linked 5-fluorouracil derivatives, an unsubstituted phenyl ring at the 5-position of the oxadiazole resulted in good anticancer activity. nih.gov Conversely, in other series, the introduction of specific substituents on the aryl ring at the 5-position was found to be critical for potent activity.

The following table summarizes the impact of substituent variations on the activity of different 1,2,4-oxadiazole series, providing a basis for understanding the potential effects of modifications to the 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole scaffold.

ScaffoldTargetKey SAR FindingsReference
1,2,4-Oxadiazole linked 5-FluorouracilAnticancer (MCF-7, A549, DU145, MDA MB-231)Unsubstituted phenyl at 5-position showed good activity. nih.gov
2,5-Disubstituted 1,3,4-OxadiazolesAnticancer (HeLa, MCF-7)Amide group orientation and hydrogen bonding with Met 769 are important. nih.gov
3-Aryl-5-aryl-1,2,4-oxadiazolesApoptosis InducersA substituted five-membered ring at the 5-position is important for activity.

Role of the Bromo Group in Modulating SAR

The presence of a halogen atom, such as bromine, at the 3-position of the 1,2,4-oxadiazole ring can significantly influence the compound's physicochemical properties and its interaction with biological targets. Halogens can affect lipophilicity, metabolic stability, and can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein. cambridgemedchemconsulting.com

While direct SAR studies on the 3-bromo substituent in 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole are not extensively available, the role of halogens in related heterocyclic compounds provides valuable insights. In a series of S-substituted 2-mercapto-1,3,4-oxadiazole derivatives, the presence of a halogen on the aromatic ring was found to enhance antibacterial activity. mdpi.com Specifically, among pyridine (B92270) derivatives of S-substituted 1,3,4-oxadiazole-2-thiols, compounds bearing a bromine atom on the phenyl substituent exhibited high tuberculostatic activity. mdpi.com

The bromine atom in 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole can be expected to increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes. Furthermore, the potential for the bromine to engage in halogen bonding could provide an additional anchor point within a target's binding site, thereby increasing affinity and potency. However, it is important to note that the simple replacement of one halogen with another is not always straightforward, as the nature of the interaction can differ significantly. cambridgemedchemconsulting.com

The following table illustrates the effect of halogen substitution in various heterocyclic scaffolds, highlighting the potential role of the bromo group in 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole.

ScaffoldActivityRole of HalogenReference
S-substituted 2-mercapto-1,3,4-oxadiazolesAntibacterialHalogen on the aromatic ring enhances activity. mdpi.com
Pyridine derivatives of S-substituted 1,3,4-oxadiazole-2-thiolsTuberculostaticBromo group on the phenyl substituent showed high activity. mdpi.com
Gefitinib (EGFR inhibitor)AnticancerChloro moiety involved in a weak halogen bond with Leu788. acs.org

Influence of the Pyridyl Moiety on SAR and Specificity

The pyridin-4-yl moiety at the 5-position of the 1,2,4-oxadiazole ring is a key determinant of the molecule's biological activity and specificity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for ligand-receptor binding. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking interactions with aromatic amino acid residues in a protein's active site. nih.gov

In a study of 3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazole derivatives as GSK-3β inhibitors, the pyridin-4-yl group was a common feature among the active compounds. acs.org This suggests that the pyridin-4-yl moiety is important for binding to the GSK-3β enzyme. Molecular docking studies of other pyridine-containing heterocyclic compounds have also highlighted the importance of the pyridine nitrogen in forming hydrogen bonds with target proteins. mdpi.com

Interestingly, the position of the nitrogen atom within the pyridyl ring can have a significant impact on activity. For example, in a series of 1,2,4-oxadiazole derivatives of glycyrrhetinic acid designed as P-glycoprotein (P-gp) inhibitors, a meta-pyridine substituent at the 3-position of the 1,2,4-oxadiazole ring was found to be more favorable than ortho- or para-pyridine isomers. This highlights the directional and specific nature of the interactions involving the pyridyl nitrogen.

The table below summarizes the influence of the pyridyl moiety in different heterocyclic drug candidates.

ScaffoldTargetInfluence of Pyridyl MoietyReference
3-(4-pyridyl)-5-(4-sulfamido-phenyl)-1,2,4-oxadiazolesGSK-3βPyridin-4-yl group present in active compounds. acs.org
1,2,4-Oxadiazole derivatives of glycyrrhetinic acidP-glycoproteinmeta-Pyridine substituent preferred over ortho- and para-isomers.
2,5-di(pyridin-3-yl)-1,3,4-oxadiazoleThymidine phosphorylase3-pyridyl substituent at positions 2 and 5 resulted in the most potent inhibitor. nih.gov
1,3,4-Oxadiazole (B1194373) derivatives bearing a pyridine moietyAntimicrobialPyridine moiety contributes to the antibacterial activity. mdpi.com

Bioisosteric Replacement Strategies in 1,2,4-Oxadiazole Design

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. cambridgemedchemconsulting.com This approach involves the substitution of an atom or a group of atoms with another that has similar spatial and electronic properties. cambridgemedchemconsulting.com The 1,2,4-oxadiazole ring itself is often employed as a bioisostere for ester and amide groups due to its resistance to hydrolysis and its ability to act as a rigid scaffold. nih.gov

In the context of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole, bioisosteric replacement strategies can be applied to both the bromo group and the pyridyl moiety to optimize the compound's properties.

Replacement of the Bromo Group: The bromo group can be replaced by other halogens like chlorine or fluorine to fine-tune the lipophilicity and electronic properties of the molecule. cambridgemedchemconsulting.comselvita.com Non-classical bioisosteres for halogens can also be considered. For example, the ethynyl (B1212043) group has been successfully used as a bioisostere for a chlorine atom in the EGFR inhibitor gefitinib, where it mimics the halogen bond interaction. acs.org Other potential replacements for a bromine atom include the trifluoromethyl (CF3) and isopropyl groups, which are of similar size. cambridgemedchemconsulting.com

The following table provides examples of bioisosteric replacements for halogens and aromatic rings in drug design.

Original GroupBioisosteric ReplacementRationale/EffectReference
Chlorine (in Gefitinib)Ethynyl groupMimics halogen bond interaction. acs.org
HydrogenFluorineIncreases metabolic stability. selvita.com
BromineIsopropyl, TrifluoromethylSimilar steric size. cambridgemedchemconsulting.com
PhenylPyridyl, ThiopheneAlters hydrogen bonding and electronic properties. cambridgemedchemconsulting.com

Advanced Applications and Future Directions in 3 Bromo 5 Pyridin 4 Yl 1,2,4 Oxadiazole Research

Prospects in Agrochemistry: Pesticidal and Herbicidal Activities

The 1,2,4-oxadiazole (B8745197) scaffold is increasingly recognized for its potential in the development of new agrochemicals. nih.gov While direct studies on the pesticidal and herbicidal activities of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole are not extensively documented in publicly available research, the broader class of 1,2,4-oxadiazole derivatives has shown promise in this arena. nih.govresearchgate.net

Pesticidal Activities: Research has demonstrated that various 1,2,4-oxadiazole derivatives exhibit insecticidal and fungicidal properties. researchgate.netscielo.br For instance, some studies have reported the synthesis of 1,3,4-oxadiazole (B1194373) thioether compounds with notable fungicidal activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. nih.gov Another study highlighted that certain meta-diamide compounds incorporating a 1,2,4-oxadiazole group displayed significant insecticidal activity against lepidopteran pests and even showed lethality against Tetranychus cinnabarinus. scielo.br Furthermore, some derivatives have shown efficacy against the diamondback moth (Plutella xylostella). researchgate.net The fungicidal potential of 1,2,4-oxadiazole derivatives has been investigated against various plant pathogenic fungi, with some compounds showing significant inhibitory effects. mdpi.com

Herbicidal Activities: Similarly, the 1,2,4-oxadiazole ring is a component of molecules with herbicidal effects. researchgate.net For example, some 1,3,4-oxadiazole derivatives have been found to have a bleaching effect on certain weeds. nih.gov Research into pyrido[2,3-d]pyrimidine (B1209978) derivatives, another class of heterocyclic compounds, has shown that many exhibit good herbicidal activity, particularly against monocotyledonous plants. nih.gov The structural features of these active compounds can provide insights for the design of new herbicides based on the 1,2,4-oxadiazole scaffold.

The exploration of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole in agrochemical applications is a promising avenue for future research. The presence of the pyridine (B92270) ring, a common moiety in bioactive molecules, combined with the 1,2,4-oxadiazole core, suggests that this compound could be a valuable lead structure for the development of novel pesticides and herbicides.

Role in Materials Science and Organic Electronics

The unique electronic properties of the 1,2,4-oxadiazole ring make it an attractive component for the design of advanced materials, particularly in the field of organic electronics. tandfonline.com These heterocycles are known for their electron-accepting nature, which is a crucial characteristic for materials used in organic light-emitting diodes (OLEDs) and other electronic devices. tandfonline.com

Liquid Crystals: 1,2,4-oxadiazole derivatives have been successfully incorporated into the core structures of liquid crystalline compounds. tandfonline.comlifechemicals.com These materials exhibit mesomorphic properties, meaning they can exist in a state between a conventional liquid and a solid crystal. The large dipole moment perpendicular to the molecular axis, a characteristic of 1,2,4-oxadiazoles, significantly influences these properties. tandfonline.com

While specific research on the application of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole in materials science is limited, its structural features suggest potential in this area. The combination of the electron-withdrawing 1,2,4-oxadiazole ring and the aromatic pyridine unit could lead to materials with interesting photophysical and electronic properties, making it a candidate for further investigation in the design of novel organic electronic materials.

Current Research Trends and Emerging Applications of 1,2,4-Oxadiazoles

The field of 1,2,4-oxadiazole chemistry is dynamic, with ongoing research revealing new synthetic methods and a broadening range of applications. nih.govnih.gov

Synthetic Methodologies: A significant trend in the synthesis of 1,2,4-oxadiazoles is the development of more efficient and scalable methods. nih.gov Modern approaches, including microwave-assisted synthesis and green chemistry techniques, are being employed to improve reaction yields and reduce environmental impact. nih.govnih.gov The classical methods, such as the reaction of amidoximes with acid derivatives, continue to be refined and adapted for the synthesis of a diverse array of substituted 1,2,4-oxadiazoles. chim.itscielo.br

Bioisosterism in Drug Discovery: One of the most significant applications of the 1,2,4-oxadiazole ring is its use as a bioisostere for ester and amide groups in medicinal chemistry. lifechemicals.comnih.govnih.gov This substitution can enhance metabolic stability and modulate the selectivity of drug candidates for their biological targets. nih.gov This approach has been instrumental in the development of 1,2,4-oxadiazole-containing compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Emerging Applications: Beyond their established roles, 1,2,4-oxadiazoles are finding applications in new areas. For example, they are being investigated as components of ionic liquids and as photochemically active sites in larger molecular systems. lifechemicals.comrsc.org The discovery of naturally occurring alkaloids containing the 1,2,4-oxadiazole ring is also expected to spur further research into their biological and synthetic chemistry. lifechemicals.com

Future Challenges and Opportunities in 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole Chemistry

While the broader class of 1,2,4-oxadiazoles holds considerable promise, the specific compound 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole presents both challenges and opportunities for future research.

Challenges:

Synthesis and Functionalization: Developing regioselective and high-yielding synthetic routes to specifically substituted 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole derivatives can be challenging. The reactivity of the bromine atom and the pyridine ring must be carefully managed during synthetic transformations.

Structure-Activity Relationship (SAR) Studies: A significant challenge lies in establishing clear SAR for this particular scaffold. Extensive synthesis and biological testing of a library of analogs are required to understand how modifications to the structure impact its activity in various applications.

Limited Commercial Availability: The availability of starting materials and reagents specifically for the synthesis of this compound may be limited, potentially hindering initial exploratory research.

Opportunities:

Medicinal Chemistry: The presence of the bromine atom offers a handle for further functionalization through cross-coupling reactions, allowing for the creation of a diverse library of compounds for screening against various biological targets. The pyridine nitrogen provides a site for potential hydrogen bonding interactions, which can be crucial for drug-receptor binding.

Agrochemical Discovery: The combination of the 1,2,4-oxadiazole and pyridine moieties, both present in known agrochemicals, makes this compound a highly attractive starting point for the discovery of new pesticides and herbicides.

Materials Science: The unique electronic and photophysical properties that may arise from the combination of the electron-withdrawing oxadiazole and the aromatic pyridine system warrant exploration for applications in organic electronics and photoluminescent materials.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole in laboratory settings?

A common approach involves reacting amidoximes with acyl chlorides in the presence of pyridine. For example, 3-aryl-5-(pyridin-2-yl)-1,2,4-oxadiazole derivatives have been synthesized via cyclization of amidoximes with substituted benzoyl chlorides under mild conditions . Adjustments to this method, such as using 4-pyridinecarbonyl chloride and brominated amidoximes, could yield the target compound. Alternative routes include Staudinger/aza-Wittig reactions for bis-oxadiazole scaffolds, which may be adapted by modifying substituents .

Q. How can the crystal structure of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole be determined using X-ray crystallography?

Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods and refinement against F². Hydrogen atoms are typically placed geometrically. Validation tools in SHELX ensure structural accuracy .

Q. What spectroscopic techniques are optimal for characterizing 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole?

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) reveal proton environments and carbon frameworks. For example, a related oxadiazole derivative showed aromatic protons at δ 7.34–8.08 ppm and methyl groups at δ 4.05 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ peaks matching calculated values) .
  • FT-IR : Stretching vibrations for C-Br (~600 cm⁻¹) and C=N (~1600 cm⁻¹) provide functional group confirmation.

Q. What safety precautions should be taken when handling 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole?

Based on structurally similar brominated oxadiazoles, the compound is likely harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers away from light .

Advanced Research Questions

Q. How can computational methods like DFT assist in understanding the electronic properties of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole?

Density Functional Theory (DFT) calculations using software like Multiwfn analyze electron density, electrostatic potential, and frontier molecular orbitals. For instance, studies on pyrimidin-4-amine derivatives with oxadiazole motifs employed DFT to correlate electronic properties with insecticidal activity . Wavefunction analysis can also predict reactive sites for electrophilic substitution .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for 1,2,4-oxadiazole derivatives in drug discovery?

  • Bioisosteric Replacement : Substitute the pyridyl or bromo groups with other heterocycles (e.g., thiazole) to assess activity changes .
  • Docking Studies : Molecular docking with target proteins (e.g., carbonic anhydrase) identifies binding interactions. For example, oxadiazole derivatives with higher docking scores showed enhanced enzyme inhibition .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors) using bioactive conformations .

Q. How to resolve contradictions in biological activity data between different 1,2,4-oxadiazole derivatives?

Cross-validate assays under standardized conditions (e.g., IC₅₀ measurements). For instance, discrepancies in anticancer activity were addressed by comparing in vitro cytotoxicity (e.g., MTT assays) with in vivo tumor reduction studies . Computational tools like molecular dynamics simulations can further clarify mechanisms .

Q. What methodologies are recommended for studying the metabolic stability of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with cytochrome P450 enzymes.
  • Metabolite Identification : HRMS/MS fragmentation patterns reveal metabolic pathways (e.g., oxidative debromination) .

Q. How can the photophysical properties of 3-Bromo-5-(pyridin-4-yl)-1,2,4-oxadiazole be exploited in materials science?

Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra. For example, oxadiazoles with extended π-systems exhibit fluorescence, useful in OLEDs. Experimental validation involves measuring quantum yields and Stokes shifts .

Q. What synthetic modifications enhance the bioactivity of 1,2,4-oxadiazole derivatives against resistant pathogens?

  • Halogenation : Bromine atoms improve lipophilicity and membrane penetration .
  • Hybrid Scaffolds : Fusion with triazole or thiadiazine rings broadens antimicrobial spectra .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) for targeted release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.